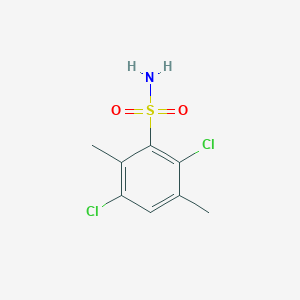
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H9Cl2NO2S It is a sulfonamide derivative, characterized by the presence of two chlorine atoms and two methyl groups attached to a benzene ring, along with a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,5-dichloro-3,6-dimethylbenzene. The reaction is carried out by treating the benzene derivative with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
化学反応の分析
Types of Reactions: 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or primary amines are commonly used, with reactions typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Strong oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include primary amines.
科学的研究の応用
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2,5-Dichloro-1,3-dimethylbenzene: Similar structure but lacks the sulfonamide group.
N-tert-Butyl-2,5-dichloro-3,6-dimethylbenzene-1-sulfonamide: Contains an additional tert-butyl group, which may alter its chemical properties and applications.
Uniqueness: 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2,5-dichloro-3,6-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-4-3-6(9)5(2)8(7(4)10)14(11,12)13/h3H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCILCWXJRGQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)S(=O)(=O)N)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
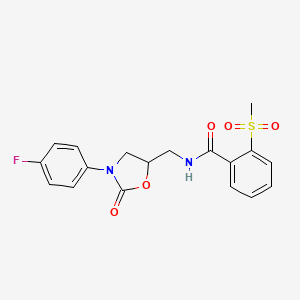
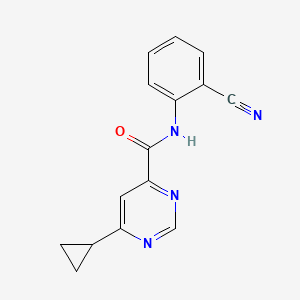

![N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2642859.png)

![5-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2642861.png)
![2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2642863.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2642864.png)
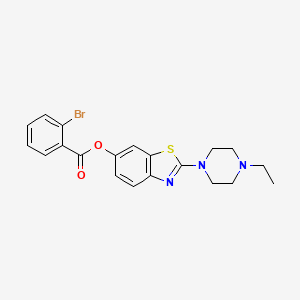
![(2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile](/img/structure/B2642869.png)
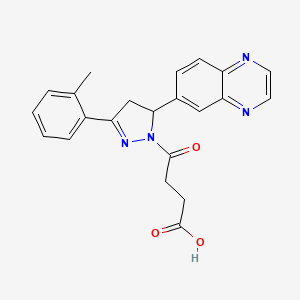
![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B2642874.png)
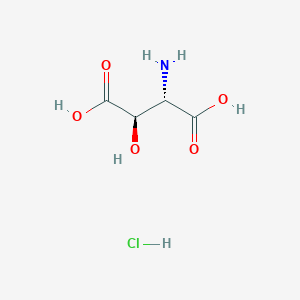
![N'-(1,2-oxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2642876.png)
